3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
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Overview
Description
3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of dichloro substituents on the benzamide ring and a piperazine moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
It’s known that similar compounds interact with their targets throughhydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the activity of tyrosine kinases , which are involved in various signaling pathways, including cell growth and differentiation.
Result of Action
Inhibition of tyrosine kinases can lead to a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride.
Amidation reaction: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be employed to modify the piperazine ring or the benzamide moiety.
Substitution: The dichloro groups on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Pazopanib: Another tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
3,4-Dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities. Compared to similar compounds like imatinib and pazopanib, it may offer different pharmacokinetic properties and therapeutic potentials.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)13-6-7-14(19)15(20)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRQNPGLRTYMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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